Nitric Acid

Description

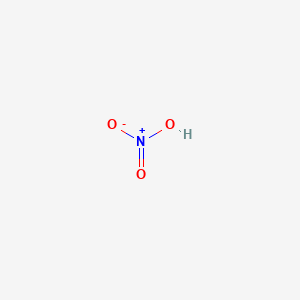

Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

I. Historical Development and Theoretical Foundations of Nitric Acid Chemistry

Early Alchemical and Proto-Chemical Discoveries of Nitric Acid

The first recorded synthesis of this compound is attributed to the alchemist Jabir ibn Hayyan around 800 AD. bris.ac.ukencyclopedia.comedu.krd Known to early scholars as aqua fortis (strong water) and spirit of niter, its preparation was a significant achievement for alchemists. bris.ac.ukencyclopedia.comscribd.com They produced it by distilling substances like saltpeter (potassium nitrate) with vitriol (sulfuric acid) or alum. britannica.comsciencemadness.orgresearchgate.net This discovery was instrumental, as this compound's ability to dissolve most metals, with the notable exceptions of gold and platinum, was a crucial step in early chemical experimentation and the quest to understand the composition of matter. encyclopedia.com

Enlightenment-Era Elucidation of this compound Composition

The true chemical nature of this compound remained a mystery for centuries. It was not until the Enlightenment that its composition was unraveled. In 1776, the French chemist Antoine Lavoisier demonstrated that this compound contained oxygen. wikipedia.orgbritannica.comyoutube.com Lavoisier's work was foundational in shifting chemistry from a qualitative to a quantitative science. wikipedia.org He proposed that acids were compounds containing oxygen, a theory later refined, but which was a critical step forward. wikipedia.org A few years later, in 1785, English chemist Henry Cavendish determined the precise composition of this compound and successfully synthesized it by passing electric sparks through moist air. edu.krdwikipedia.org

Genesis of Industrial-Scale this compound Production Technologies

The demand for this compound surged with the advent of the industrial revolution, primarily for the production of fertilizers and explosives. ammoniaknowhow.comsoftecks.in This spurred the development of large-scale production methods.

In 1905, Norwegian industrialist Kristian Birkeland and his business partner Sam Eyde developed the Birkeland–Eyde process, also known as the arc process. scribd.comwikipedia.orgwikipedia.org This method mimicked the natural process of lightning by using a powerful electric arc to oxidize atmospheric nitrogen to nitric oxide at extremely high temperatures (over 3000°C). wikipedia.orgchemeurope.comyoutube.com The nitric oxide was then cooled, further oxidized to nitrogen dioxide, and absorbed in water to produce this compound. wikipedia.orgwikipedia.org While innovative, this process was incredibly energy-intensive, consuming about 15 MWh per ton of this compound, which eventually led to its replacement by more efficient methods. wikipedia.orgchemeurope.com

In the 17th century, German-Dutch chemist Johann Rudolf Glauber devised a method to produce this compound by distilling potassium nitrate (B79036) with sulfuric acid. encyclopedia.comedu.krdscribd.comwikipedia.org This method, while not suitable for large-scale industrial production, was a significant improvement for laboratory-scale synthesis and remained in use for many years. sciencemadness.orgbritannica.comsciencemadness.org It represented a crucial step in the progression from alchemical practices to more controlled chemical synthesis.

The breakthrough in industrial this compound production came with the development of the Ostwald process in the early 20th century. bris.ac.ukunacademy.com Developed by German chemist Wilhelm Ostwald, who received the Nobel Prize in Chemistry in 1909 for his work, this process revolutionized this compound manufacturing. bris.ac.ukbyjus.com The first commercial plant using this catalytic oxidation process was commissioned in Germany in 1908. softecks.in The process involves the catalytic oxidation of ammonia (B1221849) with air over a platinum-rhodium gauze catalyst at high temperatures (around 800-900°C). wikipedia.orgfiveable.mefiveable.me

The process occurs in three main stages:

Catalytic Oxidation of Ammonia: Ammonia is oxidized to form nitric oxide. 4NH₃ + 5O₂ → 4NO + 6H₂O wikipedia.orglearncbse.in

Oxidation of Nitric Oxide: The resulting nitric oxide is further oxidized to nitrogen dioxide. 2NO + O₂ → 2NO₂ learncbse.in

Absorption in Water: Nitrogen dioxide is absorbed in water to form this compound. 3NO₂ + H₂O → 2HNO₃ + NO wikipedia.org

The Ostwald process proved to be significantly more efficient and economical than the Birkeland-Eyde process, especially after the development of the Haber-Bosch process for ammonia synthesis in 1913, which ensured a cheap and plentiful supply of the primary raw material. wikipedia.orgsoftecks.in Today, the Ostwald process remains the principal method for the industrial production of this compound worldwide. fertechinform.org

Process Comparison

| Process | Primary Reactants | Key Conditions | Primary Product | Efficiency/Notes |

|---|---|---|---|---|

| Birkeland-Eyde | Atmospheric Nitrogen (N₂), Oxygen (O₂) | High-temperature electric arc (>3000°C) | Nitric Oxide (NO) | Very high energy consumption. wikipedia.orgchemeurope.com |

| Glauber's Method | Potassium Nitrate (KNO₃), Sulfuric Acid (H₂SO₄) | Distillation | This compound (HNO₃) | Laboratory scale, precursor to industrial methods. encyclopedia.comedu.krdscribd.comwikipedia.org |

| Ostwald Process | Ammonia (NH₃), Oxygen (O₂) | Platinum-rhodium catalyst, high temperature (~850°C) bris.ac.uk | This compound (HNO₃) | Highly efficient, current industrial standard. fertechinform.org |

Ii. Advanced Methodologies for Nitric Acid Synthesis and Production

Industrial-Scale Nitric Acid Manufacturing via the Ostwald Process

The Ostwald process is the prevailing industrial method for producing this compound. acs.orgwikipedia.orgbyjus.cominfinitylearn.comfertiliser-society.org It is a multi-step process that begins with the catalytic oxidation of ammonia (B1221849). unacademy.com This method is favored for its cost-effectiveness and efficiency compared to earlier techniques. wikipedia.org

Catalytic Oxidation of Ammonia to Nitric Oxide

The initial and critical step of the Ostwald process involves the catalytic oxidation of ammonia (NH₃) to nitric oxide (NO) using oxygen from air. acs.orginfinitylearn.comunacademy.comekb.eg This is a highly exothermic reaction. wikipedia.orgekb.eg

The primary reaction is: 4NH₃ (g) + 5O₂ (g) → 4NO (g) + 6H₂O (g) wikipedia.orginfinitylearn.comekb.egtransformationtutoring.com

This catalytic oxidation is typically carried out in a catalytic chamber at high temperatures, generally ranging from 800°C to 930°C. acs.orgwikipedia.orgekb.eg The pressure can vary from ambient up to 15 bar, depending on the specific plant technology. acs.org A common feedstock mixture involves 9.5–11.5% ammonia in air by volume. acs.orgekb.eg

The catalyst most commonly employed is a platinum-rhodium alloy, often in the form of woven gauze. wikipedia.orgekb.egquora.com Rhodium is alloyed with platinum (typically 2-10% rhodium) to enhance the strength of the catalyst and improve the yield of nitric oxide. wikipedia.orgekb.eg Other materials like copper or nickel can also be used as catalysts. wikipedia.orgbyjus.com The contact time with the catalyst is very short, typically in the range of 10⁻³ to 10⁻⁴ seconds. ekb.eg

Side reactions that convert ammonia to nitrogen (N₂) can compete with the desired formation of nitric oxide, making the optimization of reaction conditions crucial to minimize these unwanted reactions. wikipedia.orgbyjus.com

Optimizing the reaction conditions, particularly temperature and pressure, is essential for maximizing the yield of nitric oxide and minimizing side reactions. byjus.com Higher pressures generally increase the working temperature in the catalyst bed. ekb.eg The concentration of ammonia in the air mixture also plays a role in the efficiency of the process. acs.org

The highly exothermic nature of the ammonia oxidation reaction allows for heat recovery, which can make the plant self-sufficient in terms of power requirements. acs.org However, the extreme conditions can lead to the degradation of the platinum-rhodium catalyst over time, a process known as cauliflowering. wikipedia.orgresearchgate.net Platinum loss due to oxidation and evaporation is a primary reason for limiting gauze temperature. ekb.egresearchgate.net Research suggests that the ammonia oxidation process may be diffusion-limited on platinum catalysts. researchgate.net

Oxidation of Nitric Oxide to Nitrogen Dioxide

The nitric oxide (NO) produced in the first step is then oxidized to nitrogen dioxide (NO₂) by reacting with excess oxygen, usually from the remaining air in the process stream. acs.orginfinitylearn.comekb.egresearchgate.net

The reaction is: 2NO (g) + O₂ (g) → 2NO₂ (g) byjus.cominfinitylearn.comunacademy.comekb.egtransformationtutoring.com

This reaction is homogeneous and exothermic. acs.orgbyjus.com It is favored by lower temperatures and higher pressures. acs.orgbyjus.comepa.gov In industrial plants, cooling of the process gas is employed to shift the equilibrium towards NO₂ formation and provide sufficient residence time for the reaction to occur. acs.org The oxidation of NO to NO₂ is a key step in both this compound production and NOx abatement technologies. chalmers.se

Absorption of Nitrogen Dioxide in Aqueous Media for this compound Formation

The final stage of the Ostwald process involves the absorption of nitrogen dioxide (NO₂) in water to form this compound (HNO₃). acs.orginfinitylearn.comekb.egquora.comresearchgate.netjadusay.com This process typically takes place in absorption towers. jadusay.comammoniaknowhow.comgoogle.com

The primary reaction is: 3NO₂ (g) + H₂O (l) → 2HNO₃ (aq) + NO (g) wikipedia.orgbyjus.cominfinitylearn.comammoniaknowhow.com

The nitric oxide (NO) produced in this step is recycled back into the process for further oxidation. wikipedia.orginfinitylearn.com If the absorption is carried out in the presence of oxygen (from air), the reaction can also be represented as: 4NO₂ (g) + O₂ (g) + 2H₂O (l) → 4HNO₃ (aq) wikipedia.org

This absorption process is exothermic and is typically carried out at elevated pressures (e.g., 4 to 14 bar) to enhance the dissolution of NO₂ in water. ammoniaknowhow.comgoogle.com Absorption towers are often designed with trays or packing to provide intimate contact between the gas and liquid phases. epa.govammoniaknowhow.comgoogle.com Internal cooling coils are used to manage the heat of absorption and maintain efficiency. epa.gov The concentration of this compound produced in the absorption tower is typically dilute, often around 50-68% by weight. fertiliser-society.orgjadusay.comphxequip.com Higher concentrations can be achieved through further concentration methods like distillation with sulfuric acid. jadusay.comammoniaknowhow.com

The rate of absorption of nitrogen dioxide in water is relatively slow, and the solubility of NO₂ in water is quite low. unacademy.com The oxidation of nitric oxide to nitrogen dioxide and the subsequent absorption in water are favored by low temperatures. epa.gov Conversely, the efficiency of the first step (ammonia oxidation) is favored by low pressure, while the subsequent steps are favored by higher pressures, leading to the development of single-pressure and dual-pressure plant designs. phxequip.comproductstewardship.eu

Contemporary Research in this compound Production Enhancement

Contemporary research in this compound production focuses on improving the efficiency, intensity, and environmental performance of the process. acs.orgmarketresearchintellect.comacs.orgresearchgate.net One area of focus is the intensification of the Ostwald process, particularly by catalyzing the oxidation of nitric oxide to nitrogen dioxide, which is currently a homogeneous reaction requiring significant cooling and residence time. acs.orgacs.orgresearchgate.net

Other research areas include exploring alternative catalyst systems for ammonia oxidation, investigating the kinetics and mechanisms of the various reactions in more detail, and developing more efficient absorption tower designs. researchgate.netchalmers.segoogle.combibliotekanauki.plnih.govacs.orgnih.gov There is also interest in green chemistry initiatives and sustainable practices to reduce the environmental impact of this compound production. marketresearchintellect.com This includes exploring energy-efficient distillation methods and improved waste management. marketresearchintellect.com

Catalytic Systems for NOx Removal and this compound Plant Gaseous Effluents

This compound production plants release tail gas containing nitrogen oxides (NOx, primarily NO and NO₂) and nitrous oxide (N₂O). stamicarbon.com These are significant air pollutants, contributing to acid rain, smog, and climate change (in the case of N₂O). stamicarbon.comthyssenkrupp-uhde.com Consequently, catalytic systems are crucial for abating these emissions.

Various technologies exist for the removal of NOx and N₂O from tail gas streams. Selective Catalytic Reduction (SCR) is a widely employed method for NOx abatement. google.comumweltbundesamt.at In SCR systems, NOx selectively reacts with a reducing agent, commonly ammonia (NH₃), in the presence of a catalyst to produce nitrogen (N₂) and water (H₂O). google.comumweltbundesamt.at Catalysts used in SCR for NOx reduction can include platinum or palladium on a support material. epa.gov

For N₂O abatement, catalytic decomposition or reduction processes are utilized. google.com Tertiary abatement systems, located downstream of the absorption tower, are often employed to remove both N₂O and residual NOx. stamicarbon.comepo.org These systems typically involve catalytic beds containing materials such as iron-loaded zeolites. stamicarbon.comgoogle.com The first catalytic bed may focus on the decomposition of N₂O into nitrogen and oxygen at elevated temperatures (e.g., 300–600 °C), while a subsequent bed, often with the addition of a reducing agent like ammonia, targets the reduction of remaining NOx and N₂O. epo.org

Research and industrial practices continuously explore improved catalysts and process configurations to enhance the efficiency of NOx and N₂O removal, aiming for high abatement rates and compliance with stringent environmental regulations. stamicarbon.comthyssenkrupp-uhde.commdpi.com

Strategies for Concentrated this compound Production

While the Ostwald process yields weak to medium concentration this compound, many industrial applications require higher concentrations, often exceeding 90% by weight. wikipedia.orgepa.gov Achieving these higher concentrations typically involves dehydration processes to remove water from the azeotropic mixture formed during the absorption step. wikipedia.orgepa.govallen.in

Extractive distillation is a primary method for producing concentrated this compound. epa.govgoogle.com This process involves adding a dehydrating agent to the weak this compound solution, which alters the vapor-liquid equilibrium and allows for the separation of this compound from water by distillation. google.comresearchgate.net Commonly used dehydrating agents include concentrated sulfuric acid (H₂SO₄) and magnesium nitrate (B79036) (Mg(NO₃)₂). wikipedia.orggoogle.comresearchgate.netgoogle.com

In the sulfuric acid method, weak this compound (typically 40-60% by weight) is fed into a concentration tower along with concentrated sulfuric acid (80-90% by weight). google.com The sulfuric acid absorbs water, and concentrated this compound vapors are distilled off the top of the tower. google.comgoogle.com The dilute sulfuric acid is then typically reconcentrated for reuse. google.comgoogle.com This process can yield this compound concentrations of 98% or higher. wikipedia.orggoogle.com

Magnesium nitrate is another effective dehydrating agent used in extractive distillation for this compound concentration. wikipedia.orgresearchgate.net Similar to the sulfuric acid method, magnesium nitrate facilitates the removal of water, allowing for the distillation of concentrated this compound. researchgate.net This method is also a proven technology for achieving high this compound concentrations. researchgate.net

Advanced strategies for concentrated this compound production focus on optimizing energy efficiency and minimizing environmental impact through integrated processes and efficient recovery and reuse of dehydrating agents. google.comresearchgate.net

Laboratory Synthesis Approaches for this compound

Laboratory synthesis of this compound is often performed on a smaller scale and can take inspiration from industrial methods or utilize alternative reactions. wikipedia.org A common laboratory method involves heating a nitrate salt with concentrated sulfuric acid. allen.inunacademy.comembibe.com

The reaction typically uses potassium nitrate (KNO₃) or sodium nitrate (NaNO₃) as the nitrate source. allen.inembibe.com When heated with concentrated sulfuric acid, a more volatile this compound is displaced from the nitrate salt. allen.inunacademy.com The reaction can be represented by the following equation:

NaNO₃ + H₂SO₄ → NaHSO₄ + HNO₃ allen.in

or

KNO₃ + H₂SO₄ → KHSO₄ + HNO₃ shivajicollege.ac.in

The this compound produced is in vapor form and is subsequently condensed by cooling the receiver vessel with cold water. unacademy.comembibe.comjadusay.com The resulting acid solution is typically the 68.5% azeotrope with water. wikipedia.org Further concentration in the laboratory can be achieved using dehydrating agents like concentrated sulfuric acid or magnesium nitrate, similar to industrial methods. wikipedia.org Distillation of the concentrated aqueous this compound with phosphorus pentoxide can yield anhydrous this compound. unacademy.com

Another laboratory approach involves the reduction of acidified nitrate salts, although this method is considered less efficient. owlcation.com This can involve dissolving a nitrate salt in water, adding an acid, and then reacting it with a metal like copper to generate nitrogen dioxide gas, which is subsequently absorbed in water or a hydrogen peroxide solution to form this compound. owlcation.com

Iii. Fundamental Reaction Mechanisms and Chemical Kinetics of Nitric Acid

Oxidative Reaction Mechanisms Involving Nitric Acid

This compound is a powerful oxidizing agent, a property that stems from the +5 oxidation state of the nitrogen atom, which can be readily reduced to lower oxidation states. Its oxidizing strength is highly dependent on its concentration and the reaction temperature. Concentrated this compound is a stronger oxidant than dilute this compound. The reduction products of this compound vary depending on these conditions and the nature of the reducing agent, and can include nitrogen dioxide (NO₂), nitric oxide (NO), nitrous oxide (N₂O), and nitrogen gas (N₂).

This compound reacts with a wide array of inorganic materials, including most metals (with the exception of noble metals like gold and platinum) and several non-metallic elements. The reaction mechanism is not a simple acid-metal reaction that produces hydrogen gas; instead, the nitrate (B79036) ion acts as the oxidizing agent.

Metals: The reaction with metals typically yields a metal nitrate, water, and one or more nitrogen oxides. The specific nitrogen oxide produced depends on the acid concentration and the reactivity of the metal.

With less reactive metals (e.g., copper): Concentrated this compound oxidizes copper to Cu²⁺ ions, while the this compound is reduced primarily to nitrogen dioxide (NO₂), a brown gas. Cu(s) + 4HNO₃(conc) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l) With dilute this compound, the primary reduction product is nitric oxide (NO), a colorless gas. 3Cu(s) + 8HNO₃(dil) → 3Cu(NO₃)₂(aq) + 2NO(g) + 4H₂O(l) The mechanism for copper involves an initial oxidation of the metal to copper oxide, which then reacts with more acid to form the nitrate salt. The reaction is often autocatalytic, accelerated by the nitrous acid (HNO₂) formed in the process.

With more reactive metals (e.g., zinc): The products are more varied. With concentrated this compound, zinc produces zinc nitrate and nitrogen dioxide. Zn(s) + 4HNO₃(conc) → Zn(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l) With dilute this compound, the reduction of nitrogen is more significant, leading to products like nitrous oxide (N₂O) or even ammonium (B1175870) nitrate (NH₄NO₃) with very dilute acid, depending on the conditions. 4Zn(s) + 10HNO₃(dil) → 4Zn(NO₃)₂(aq) + N₂O(g) + 5H₂O(l)

Non-metals: Concentrated this compound can oxidize non-metallic elements to their highest oxidation state, typically forming an oxyacid. For example, elemental sulfur is oxidized to sulfuric acid. S(s) + 6HNO₃(conc) → H₂SO₄(aq) + 6NO₂(g) + 2H₂O(l)

This compound reacts with many organic compounds, often in vigorous or even explosive reactions. These reactions can lead to either oxidation of functional groups or nitration, which is the introduction of a nitro group (-NO₂) onto the organic molecule.

The oxidation of organic compounds by this compound rarely proceeds by direct reaction. Instead, it is believed to involve reduced nitrogen oxide species, like nitrous acid (HNO₂) and nitrogen dioxide (NO₂), which are formed in situ and act as the primary reactive agents.

Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. Secondary alcohols are typically oxidized to ketones. The mechanism can be complex, potentially involving the formation of an intermediate nitrate ester, which then undergoes elimination to form the carbonyl compound. For example, the oxidation of benzyl alcohol to benzaldehyde is initiated by nitrous acid, which is generated in situ. The nitrous acid reacts with the alcohol to form a benzyl nitrite intermediate, which then decomposes to the aldehyde.

Nitration of Aromatic Compounds: This is a key reaction in organic synthesis, proceeding via an electrophilic aromatic substitution mechanism. For this reaction, this compound is typically used in a mixture with concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the this compound, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The nitronium ion is a powerful electrophile that attacks the electron-rich aromatic ring (e.g., toluene), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product (e.g., nitrotoluene).

The kinetics of this compound oxidations, particularly with organic compounds, are notoriously complex and are often characterized by an induction period. An induction period is an initial phase of the reaction where the rate is very slow, followed by a sudden acceleration.

This behavior is a hallmark of autocatalytic reactions. In the context of this compound oxidations, the autocatalyst is typically nitrous acid (HNO₂). Small amounts of nitrous acid are often present as an impurity in this compound or are formed very slowly in the initial stages of the reaction. Once a critical concentration of nitrous acid is reached, it initiates a catalytic cycle that dramatically increases the reaction rate.

The mechanism can be summarized as follows:

Initiation (Slow): Slow formation of HNO₂ from HNO₃.

Autocatalysis (Fast): The formed HNO₂ reacts with the organic substrate and this compound to produce the oxidized product and, crucially, more HNO₂. For instance, in the oxidation of an alcohol (RCH₂OH): RCH₂OH + HNO₂ + HNO₃ → RCHO + 2HNO₂ + H₂O

Because two moles of the catalyst (HNO₂) are produced for every one mole consumed, the reaction rate rapidly increases, which can lead to a thermal runaway if the heat generated is not controlled. The length of the induction period can be significantly shortened by the initial addition of small amounts of nitrite, and conversely, it can be extended or the reaction inhibited entirely by adding substances that scavenge nitrous acid.

Oxidation of Organic Compounds by this compound

Role of Nitrous Acid Intermediates

Nitrous acid (HNO₂) plays a crucial and well-documented role as a key intermediate in many reactions involving this compound, particularly in oxidation and nitration processes. researchgate.netresearchgate.netbrandeis.eduwikipedia.org Its presence, even in small amounts, can dramatically increase the rate of reaction, a phenomenon known as autocatalysis. wikipedia.org The reactions of this compound with various organic and inorganic substrates are often characterized by an induction period, after which the reaction rate accelerates rapidly. researchgate.netbrandeis.edu This acceleration is attributed to the slow initial formation of nitrous acid, which then participates in a catalytic cycle that consumes the reactants at a much faster rate. researchgate.netresearchgate.net

The autocatalytic cycle is initiated by the reduction of this compound, which produces nitrous acid. Once a sufficient concentration of nitrous acid is established, it acts as the primary oxidizing agent or as a precursor to the actual reactive species, such as nitrogen dioxide (NO₂). researchgate.netresearchgate.net For instance, in the oxidation of organic compounds like formic acid, exothermic reactions have been observed to commence only after the concentration of the nitrous acid autocatalyst surpasses a critical threshold, measured at approximately 4.6 ± 1.2 mmol L⁻¹. researchgate.net

The general mechanism for many this compound oxidations involves the following key steps:

Initiation: A slow direct reaction between this compound and the substrate, or the thermal decomposition of this compound, generates initial, trace amounts of nitrous acid (HNO₂) or nitrogen oxides.

Autocatalysis: The nitrous acid formed reacts with this compound to produce more nitrogen oxides, typically nitrogen dioxide (NO₂), which are often the primary oxidants.

Regeneration: The nitrogen oxides oxidize the substrate, and in the process, are reduced back to nitrous acid, which re-enters the catalytic cycle. researchgate.netresearchgate.net

This autocatalytic behavior, driven by nitrous acid intermediates, is a common feature in the dissolution of metals like copper and uranium dioxide in this compound, as well as in the oxidation of various organic and inorganic compounds. brandeis.eduresearchgate.netresearchgate.net The reduction of this compound is understood to be an indirect process, with the electroactive species being derived from these nitrous acid intermediates rather than the nitrate ion or this compound molecule itself. researchgate.net The crucial role of nitrous acid is highlighted by experiments where the addition of nitrous acid scavengers can significantly decrease or halt the reaction, while initial addition of nitrous acid can eliminate the induction period entirely. brandeis.eduresearchgate.net

Catalytic Reaction Kinetics in this compound Solutions

The decomposition of this compound is a significant reaction, particularly at elevated temperatures and in the presence of strong acidic media, such as sulfuric acid. aidic.itresearchgate.net The process can be influenced by various factors, including temperature, the presence of catalysts, and the chemical composition of the medium. The decomposition can proceed through both heterogeneous and homogeneous pathways. researchgate.net At lower temperatures, the decomposition is primarily a heterogeneous reaction, the rate of which can be diminished by the presence of water or nitrogen dioxide on the surface. researchgate.net Above 400°C, a fast, homogeneous, first-order reaction becomes the predominant mechanism. researchgate.net

4HNO₃ → 4NO₂ + 2H₂O + O₂ datapdf.com

The rate of this decomposition can be inhibited by the addition of water. datapdf.com In mixed acid (HNO₃/H₂SO₄/H₂O) systems, which are crucial for industrial nitration, the decomposition kinetics are complex. The reaction network is influenced by the initial concentrations of both nitric and sulfuric acids and is negatively affected by the amount of water present. aidic.itresearchgate.net

While direct catalytic decomposition of this compound is a subject of study, much research in related fields has focused on the catalytic decomposition of nitrous oxide (N₂O), a significant byproduct in this compound production plants. mdpi.commdpi.com This is often achieved through high-temperature catalytic processes to abate N₂O emissions. mdpi.commdpi.com

This compound is a powerful oxidizing agent, and its reactivity can be enhanced and controlled through catalysis. Catalytic oxidation processes in this compound solutions are employed for various transformations, where a catalyst accelerates the oxidation of a specific substrate.

A notable example is the oxidation of oxalic acid by this compound, which can be effectively catalyzed by Manganese(II) ions (Mn²⁺). ciac.jl.cn Kinetic studies reveal that the reaction rate is dependent on the concentrations of oxalic acid, this compound, and the Mn²⁺ catalyst. ciac.jl.cn The proposed mechanism suggests that Mn²⁺ promotes the formation of the autocatalytic species, nitrous acid, which then drives the decomposition of oxalic acid. ciac.jl.cn The presence of sodium nitrite is also found to promote the initial consumption rate of oxalic acid, further supporting the role of nitrous intermediates. ciac.jl.cn

Other catalytic systems have been identified for the oxidation of organic compounds by this compound. For instance, the oxidation of cyclohexanone can be catalyzed by ammonium vanadate and copper nitrate, with each catalyst serving a different function in the reaction mechanism. researchgate.net In such reactions, nitrous acid is again a pivotal species, and in its absence, the oxidation may not proceed at all at low temperatures. researchgate.net

A significant industrial catalytic oxidation process related to this compound is the oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂), a critical step in the Ostwald process for manufacturing this compound. unit.noresearchgate.netacs.orgunit.no This gas-phase reaction is typically catalyzed by platinum supported on alumina (Pt/Al₂O₃). unit.noresearchgate.netacs.orgunit.no Utilizing a catalyst for this step, instead of the slower homogeneous gas-phase reaction, allows for process intensification, significant heat recovery, and potentially reduced capital costs for this compound plants. unit.noresearchgate.netacs.org

Kinetic modeling is essential for understanding and optimizing reactions involving this compound. By determining rate equations, reaction orders, and activation energies, researchers can predict reaction behavior under various conditions.

For autocatalytic reactions, such as the oxidation of formic acid by this compound, sophisticated kinetic models have been developed. One such model expresses the rate of formation of the nitrous acid intermediate (d[HONO]/dt) as a function of the concentrations of this compound, formic acid, and nitrous acid itself, along with a temperature-dependent rate constant. researchgate.net

In catalytic oxidations, the rate equation incorporates the concentrations of the reactants and the catalyst. For the Mn²⁺-catalyzed oxidation of oxalic acid by this compound, an empirical kinetic rate equation was determined as: -d[H₂C₂O₄]/dt = k[H₂C₂O₄]⁰·⁷⁸⁴⁰[HNO₃]⁰·³¹⁹² ciac.jl.cn

Activation energy (Ea) is a critical parameter derived from kinetic studies, quantifying the energy barrier that must be overcome for a reaction to occur. This value is determined by measuring the change in reaction rate with temperature. A range of activation energies has been reported for various reactions involving this compound, reflecting the diversity of reaction mechanisms and conditions. For example, the apparent activation energy for the thermal decomposition of gaseous this compound is approximately 13 (±4) kJ mol⁻¹, while the homogeneous decomposition has a much higher activation energy of about 40 kcal/mol (approx. 167 kJ/mol). researchgate.net In the catalytic oxidation of nitric oxide to nitrogen dioxide over a Pt/Al₂O₃ catalyst, apparent activation energies have been reported as 33 kJ/mol and 94 kJ/mol under different industrial conditions. unit.noacs.orgunit.no

The following table summarizes kinetic data for several key reactions involving this compound.

| Reaction | Catalyst/Conditions | Kinetic Model / Rate Equation | Apparent Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Oxidation of Formic Acid | Autocatalytic | d[HONO]/dt = 2.62 × 10¹²exp(-1.06 × 10⁴/T)・[HNO₃]²·⁵[HCOOH]¹·⁸[HONO]¹·⁹ | 75.2 kJ/mol | researchgate.netresearchgate.net |

| Oxidation of Oxalic Acid | Mn²⁺ | -d[H₂C₂O₄]/dt = k[H₂C₂O₄]⁰·⁷⁸⁴⁰[HNO₃]⁰·³¹⁹² | Not Specified | ciac.jl.cn |

| Decomposition of HNO₃ | Thermal (gas phase) | First-order dependence on HNO₃ | 13 (±4) kJ/mol | researchgate.net |

| Catalytic Oxidation of NO to NO₂ | 1 wt.% Pt/Al₂O₃ | r = kfKG(PO₂)⁰·⁵ | 33 kJ/mol | unit.nounit.no |

| Catalytic Oxidation of NO to NO₂ | Pt/alumina | Not Specified | 94 kJ/mol | acs.org |

| Dissolution of Copper (Cu) | 9 mol/dm³ HNO₃ | Not Specified | 38.6 kJ/mol | tandfonline.com |

| Dissolution of Nickel (Ni) | 6 mol/dm³ HNO₃ | Not Specified | 36.4 kJ/mol | tandfonline.com |

Iv. Nitric Acid in Atmospheric Chemistry and Environmental Processes

Atmospheric Formation Pathways of Nitric Acid

Atmospheric this compound is primarily formed through various pathways involving nitrogen oxides (NOx). These pathways include gas-phase reactions and heterogeneous reactions occurring on surfaces and within aerosols.

Gas-Phase Reactions of Nitrogen Oxides (NOx)

A major gas-phase pathway for this compound formation during the daytime is the reaction between nitrogen dioxide (NO₂) and the hydroxyl radical (•OH). mdpi.comwikipedia.org This reaction is considered a key termination step in atmospheric chemistry as it converts reactive intermediates into a relatively long-lived reservoir species, this compound. nasa.gov

The reaction can be represented as: NO₂ + •OH (+M) → HNO₃ (+M) wikipedia.org where M represents a third molecule that stabilizes the product.

During nighttime, this compound can form through the reaction of dinitrogen pentoxide (N₂O₅) with water (H₂O). mdpi.comwikipedia.org Dinitrogen pentoxide is formed from the reaction of nitrogen dioxide with the nitrate (B79036) radical (NO₃), which is produced from the reaction of nitrogen dioxide with ozone (O₃). wikipedia.org

The relevant reactions are: NO₂ + O₃ → NO₃ + O₂ wikipedia.org NO₂ + NO₃ (+M) → N₂O₅ (+M) wikipedia.org N₂O₅ + H₂O (on surface or in aerosol) → 2 HNO₃ wikipedia.org

Another less significant gas-phase pathway involves the reaction between the hydroperoxyl radical (HO₂) and nitric oxide (NO). While the primary product of this reaction is hydroxyl radical and nitrogen dioxide, a minor channel can directly produce this compound. researchgate.net This HNO₃-forming branch can reduce NOx concentrations. researchgate.net

Experimental data on the branching ratio of the HO₂ + NO reaction shows a temperature dependence for the this compound formation pathway. researchgate.net

| Temperature (K) | Branching Ratio (k₁b/k₁a, %) |

| 298 | 0.18 (+0.04/-0.06) |

| 223 | 0.87 (+0.05/-0.08) |

The yield of this compound from this reaction was also found to increase in the presence of water vapor. researchgate.net

Heterogeneous Reactions and Aerosolization

Heterogeneous reactions play a significant role in the formation and removal of atmospheric this compound, particularly through aerosolization. mdpi.comwikipedia.org this compound can be converted into aerosol particles, primarily ammonium (B1175870) nitrate (NH₄NO₃), through reactions with ammonia (B1221849) (NH₃) and other compounds. mdpi.comwikipedia.org This aerosolization mechanism is a major pathway for the reduction of gaseous this compound concentration. mdpi.com

Heterogeneous reactions are important in both the stratosphere and troposphere and contribute to the increase in secondary particulate matter concentration. mdpi.com Studies have investigated the conversion mechanisms of this compound into particulate matter and precursors. mdpi.com

For example, the heterogeneous reaction of this compound with mineral dust aerosols, such as calcite (CaCO₃), has been studied. psu.edunih.govrsc.orgrsc.org This reaction can lead to the evolution of gaseous carbon dioxide (CO₂) and increased water uptake due to the conversion of carbonate to particulate nitrate. psu.edursc.org The uptake of this compound by mineral dust particles depends on the concentrations of HNO₃ and H₂O in the gas phase and can be described by a mechanism involving Langmuir type adsorption and surface reaction. nih.govrsc.org The reaction is enhanced with increasing relative humidity. psu.edursc.org

Natural Sources of this compound Precursors

Nitrogen oxides (NOx), the primary precursors to this compound, have both natural and anthropogenic sources. Natural sources of NOx include lightning. wikipedia.org Volcanic eruptions are also mentioned as a source of this compound. rsc.org

Ammonia (NH₃), which reacts with this compound to form ammonium nitrate aerosols, is largely derived from agriculture, although it can also be transported to higher altitudes in the atmosphere. helsinki.fi

Role of this compound in Atmospheric New Particle Formation (NPF)

Atmospheric new particle formation (NPF) is a crucial process contributing to the number of aerosol particles and cloud condensation nuclei (CCN) in the atmosphere, impacting climate and air quality. nih.govresearchgate.netcopernicus.orgpnas.org While sulfuric acid (H₂SO₄) is widely recognized as a dominant initiator of NPF due to its low volatility and high acidity, this compound also plays a role, particularly in certain conditions and in conjunction with other atmospheric species. nih.govresearchgate.netpnas.orgmdpi.com

This compound can be highly abundant in the gas phase, reaching concentrations significantly higher than sulfuric acid in polluted areas. rsc.orgnih.govresearchgate.net Despite its higher volatility compared to sulfuric acid, this compound can influence NPF. rsc.org